(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyanobenzyl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester or diketone precursor.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction, where a cyanobenzyl halide reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The Boc group protects the amine functionality, allowing selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorobenzyl group instead of a cyanobenzyl group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylbenzyl group instead of a cyanobenzyl group.
Uniqueness
The presence of the cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research.
Properties
IUPAC Name |
(2S,4R)-4-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-12(9-15(20)16(21)22)8-13-6-4-5-7-14(13)10-19/h4-7,12,15H,8-9,11H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOTUBESVHWEI-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376046 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-33-2 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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